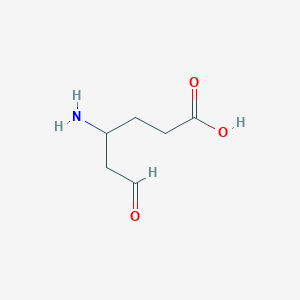![molecular formula C16H16B2O4 B14263996 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane) CAS No. 135615-38-2](/img/structure/B14263996.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) is a boron-containing compound that belongs to the class of 1,3,2-dioxaborolanes. It is widely used in organic synthesis due to its stability in air and moisture. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . The reaction typically involves the use of a palladium catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The compound can participate in substitution reactions to form different boron-containing derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, organorhodium, and organoiridium catalysts . The reactions typically occur under mild conditions, making the compound highly versatile in organic synthesis.
Major Products Formed
The major products formed from reactions involving this compound include pinacol boronic esters, homoallylic alkylboronates, and paramagnetic heterocycles .
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications:
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: This compound is similar in structure and function, used widely in organic synthesis.
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers.
Uniqueness
What sets 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) apart is its high stability and versatility in various chemical reactions. Its ability to form stable boryl complexes makes it a valuable reagent in both academic and industrial research.
Properties
| 135615-38-2 | |
Molecular Formula |
C16H16B2O4 |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2 |
InChI Key |
PTCBRBCVXDJGOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



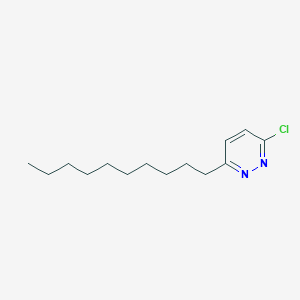
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
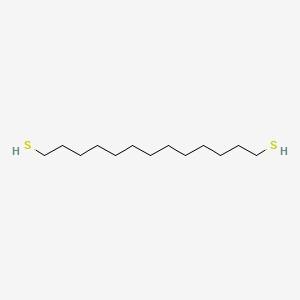
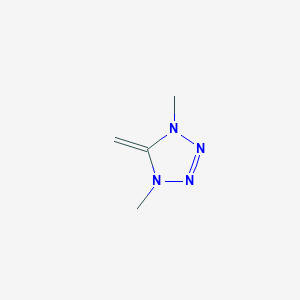
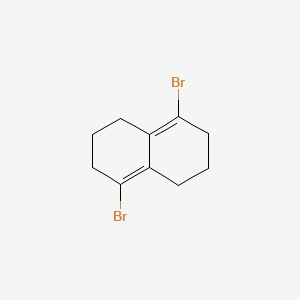
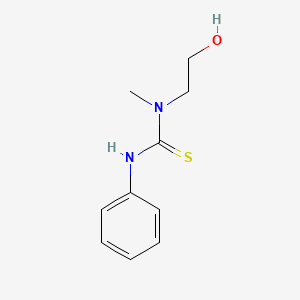

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
